Thiamine monophosphate bis(glucosamine)

Description

Properties

CAS No. |

20936-20-3 |

|---|---|

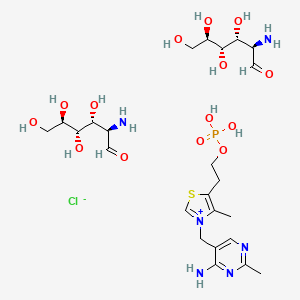

Molecular Formula |

C24H44ClN6O14PS |

Molecular Weight |

739.1 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;chloride |

InChI |

InChI=1S/C12H17N4O4PS.2C6H13NO5.ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;2*7-3(1-8)5(11)6(12)4(10)2-9;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);2*1,3-6,9-12H,2,7H2;1H/t;2*3-,4+,5+,6+;/m.00./s1 |

InChI Key |

MPZCYTLJPBYUBV-XPUIWAAWSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.[Cl-] |

Isomeric SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.[Cl-] |

Synonyms |

thiamine chloride ester monophosphate of bis- (glucosamine) thiamine monophosphate bis(glucosamine) Thiazolium, 3-(4-amino-2-methyl-5-pyrimidinyl)methyl-4-methyl-5-(2-(phosphonooxy)ethyl)-, chloride, compd. with 2-amino-2-deoxy-D-glucose (1:2) |

Origin of Product |

United States |

Scientific Research Applications

Metabolism and Bioavailability

Thiamine monophosphate bis(glucosamine) is recognized for its enhanced bioavailability compared to other forms of thiamine. Research indicates that when administered as a glucosamine salt, it exhibits greater retention and utilization within biological systems.

- Urinary Excretion Studies : In studies involving rats, it was found that those treated with thiamine chloride ester monophosphate of bis(glucosamine) showed lower urinary excretion of thiamine while maintaining higher blood and liver levels of the vitamin compared to control groups treated with standard thiamine monophosphate or glucosamine alone. This suggests that glucosamine enhances the cellular uptake of thiamine, leading to better retention in tissues .

Nutritional Supplementation

Thiamine is an essential vitamin (Vitamin B1) necessary for carbohydrate metabolism and nerve function. The incorporation of thiamine monophosphate bis(glucosamine) into dietary supplements could provide several benefits:

- Enhanced Absorption : The glucosamine component may facilitate better absorption in the gastrointestinal tract, making it a promising candidate for nutritional supplements aimed at individuals with deficiencies or increased metabolic demands .

- Potential Use in Deficiency Treatment : Given its effective utilization in vitamin B1-deficient models, this compound may be beneficial in clinical settings for treating conditions related to thiamine deficiency, such as Wernicke-Korsakoff syndrome or beriberi .

Therapeutic Applications

The unique properties of thiamine monophosphate bis(glucosamine) extend to therapeutic applications:

- Neuroprotective Effects : Thiamine is known for its neuroprotective properties. The enhanced bioavailability of thiamine when combined with glucosamine may improve outcomes in neurodegenerative conditions by ensuring adequate supply to the nervous system .

- Potential Role in Metabolic Disorders : Due to its role in carbohydrate metabolism, this compound might play a significant role in managing metabolic disorders such as diabetes. Enhanced thiamine levels can improve glucose metabolism and reduce complications associated with diabetes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiamine monophosphate bis(glucosamine):

- Animal Studies : Research conducted on vitamin B1-deficient rats demonstrated that administration of this compound resulted in significantly higher retention rates of thiamine in blood and tissues compared to controls, indicating its potential as a therapeutic agent for deficiency-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences among thiamine derivatives are pivotal to their biological roles. Below is a detailed analysis based on the conformational, enzymatic, and binding properties outlined in the evidence:

Structural Flexibility and Conformational Dynamics

- Thiamine: The free vitamin lacks a phosphate group, rendering it less stable in enzymatic environments. Its thiazolium and pyrimidine rings exhibit flexibility in dihedral angles, allowing minor rotations to optimize intramolecular hydrogen bonds .

- Thiamine Monophosphate (TMP): The addition of a monophosphate group stabilizes the molecule. Similar to thiamine, TMP retains conformational flexibility, with ring orientations favoring hydrogen bond formation between the amine group and substrate (e.g., possible glucosamine interactions in bis(glucosamine) derivatives) .

- Thiamine Pyrophosphate (TPP): The pyrophosphate group in TPP drastically alters its binding properties. The dimethylene chain extends to the opposite side of the thiazolium ring compared to TMP and thiamine, enabling enzyme cofactor activity. The three non-protonated pyrophosphate oxygens orient away from the reactive site, facilitating enzyme binding while keeping the catalytic site accessible .

Enzymatic Interactions and Catalytic Mechanisms

- Thiamine : Primarily acts as a precursor. Its proton loss from the thiazolium ring (Breslow’s mechanism) initiates catalysis but requires enzymatic activation .

- TMP : While phosphorylated, TMP lacks the pyrophosphate group critical for coenzyme-enzyme binding. This limits its direct involvement in decarboxylation or transketolase reactions.

- TPP : The pyrophosphate group anchors TPP to enzymes (e.g., pyruvate dehydrogenase), positioning the reactive thiazolium site for substrate interactions. Conformational shifts between rings accommodate reaction intermediates .

Hydrogen Bonding and Stability

All three derivatives exhibit intramolecular hydrogen bonding between the amine group and substrate, but the phosphate groups influence stability:

- Thiamine : Minimal stabilization due to the absence of phosphate.

- TPP : Pyrophosphate provides robust enzyme binding and stabilizes the transition state during catalysis .

Data Tables: Structural and Analytical Parameters

| Parameter | Thiamine | Thiamine Monophosphate (TMP) | Thiamine Pyrophosphate (TPP) |

|---|---|---|---|

| Phosphate Groups | 0 | 1 (monophosphate) | 2 (pyrophosphate) |

| Dihedral Angle Flexibility | High | Moderate | Low (due to pyrophosphate rigidity) |

| Enzymatic Role | Precursor | Intermediate | Active coenzyme |

| Key Binding Feature | N/A | N/A | Pyrophosphate-enzyme interaction |

| R Factor (X-ray) | N/A | ~12% (anisotropic refinement) | N/A |

| Bond Lengths (Å) | C-C: ~1.54 | C-C: ~1.54, P-O-P: 0.010 (SD) | P-O-P: 0.010 (SD) |

Table 1. Structural and functional comparison of thiamine derivatives. Data derived from X-ray crystallography and mechanistic studies .

Preparation Methods

Table 1: Key Structural Properties of TMP-BG

Synthetic Methodologies

Ionic Salt Formation via Neutralization

The most straightforward method involves reacting thiamine monophosphate chloride with glucosamine under controlled pH conditions.

Procedure :

-

Reactants : Thiamine monophosphate chloride (1 equivalent) and glucosamine hydrochloride (2 equivalents) are dissolved in deionized water.

-

pH Adjustment : The solution is neutralized to pH 7–8 using sodium hydroxide, facilitating deprotonation of glucosamine’s hydroxyl groups and ionic bonding with TMP.

-

Purification : The product is isolated via lyophilization or ethanol precipitation, yielding TMP-BG as a hygroscopic solid.

Key Findings :

Esterification via Carbodiimide Coupling

A more complex route involves forming a covalent ester bond between TMP’s phosphate group and glucosamine’s hydroxyl groups.

Procedure :

-

Activation : TMP’s phosphate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF).

-

Coupling : Glucosamine (2 equivalents) is added, and the reaction proceeds at 4°C for 24 hours.

-

Workup : The product is purified via size-exclusion chromatography to remove unreacted glucosamine.

Key Findings :

Patent-Based Synthesis (Adapted from CH387640A)

A patent describing S-benzoylthiamine-o-monophosphate synthesis offers insights into protecting group strategies applicable to TMP-BG.

Procedure :

-

Protection : Glucosamine’s hydroxyl groups are benzoylated using benzoyl chloride in pyridine.

-

Reaction : Protected glucosamine reacts with TMP in the presence of sodium benzoyl thiosulphate at pH 12.

-

Deprotection : Benzoyl groups are removed via alkaline hydrolysis, yielding TMP-BG.

Key Findings :

Analytical Techniques and Characterization

Spectroscopic Analysis

Chromatographic Purity Assessment

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Ionic Salt Formation | 85 | 95 | Simple, scalable | Hygroscopic product |

| Esterification | 60 | 90 | Covalent stability | Moisture-sensitive conditions |

| Patent-Based | 50 | 85 | Regioselective | Multi-step purification |

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. How can researchers distinguish thiamine monophosphate bis(glucosamine) from structurally similar thiamine derivatives in experimental settings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., P-NMR for phosphate groups, H-NMR for glucosamine protons) and mass spectrometry (MS) to confirm the molecular structure. X-ray crystallography can resolve spatial arrangements of the bis(glucosamine) moiety. Comparative chromatography (HPLC with UV/fluorescence detection) can differentiate retention times from unmodified thiamine monophosphate (TMP) or other phosphorylated analogs .

Q. What are the primary challenges in synthesizing thiamine monophosphate bis(glucosamine) with high purity?

- Methodological Answer : Key challenges include achieving selective phosphorylation of thiamine at the monophosphate stage and ensuring glucosamine conjugation without side reactions. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during synthesis to prevent undesired bonding. Purification via ion-exchange chromatography or preparative HPLC is critical to isolate the bis(glucosamine) derivative from mono-conjugated or unreacted species .

Q. Which analytical methods are most reliable for quantifying thiamine monophosphate bis(glucosamine) in biological matrices?

- Methodological Answer : Employ fluorometric assays (e.g., thiochrome method) post-enzymatic dephosphorylation to quantify free thiamine, or use LC-MS/MS with isotope-labeled internal standards (e.g., C-thiamine) for direct quantification. Validate results against bioassay data (e.g., microbial growth assays using Lactobacillus fermentum) to ensure specificity .

Advanced Research Questions

Q. How does the bis(glucosamine) modification influence thiamine monophosphate's role in hexosamine biosynthesis pathways, particularly in diabetic models?

- Methodological Answer : Investigate using isotopic tracing (e.g., C-glucosamine) in hepatocyte or adipocyte cultures to track incorporation into UDP-N-acetylglucosamine (UDP-GlcNAc). Pair this with siRNA knockdown of key enzymes (e.g., GFAT) to assess pathway modulation. High-dose thiamine monophosphate bis(glucosamine) may suppress hexosamine flux, as observed in diabetic rat models with unmodified thiamine .

Q. What experimental models are optimal for studying thiamine monophosphate bis(glucosamine)'s neuroprotective effects in Alzheimer’s disease?

- Methodological Answer : Use transgenic mouse models (e.g., APP/PS1) to assess amyloid-β plaque reduction via immunohistochemistry and behavioral assays (e.g., Morris water maze). Complement with in vitro neuronal cultures exposed to oxidative stress (e.g., HO) to measure changes in thiamine-dependent enzymes (transketolase) and ATP production .

Q. How can researchers resolve contradictions in reported bioactivity data for thiamine monophosphate derivatives across studies?

- Methodological Answer : Conduct cross-laboratory validation using standardized protocols (e.g., identical cell lines, buffer conditions). Apply multi-omics approaches (transcriptomics, metabolomics) to identify confounding variables (e.g., interactions with other B vitamins). Replicate findings in in vivo models with controlled dietary thiamine intake .

Q. What methodologies improve the stability and cellular uptake of thiamine monophosphate bis(glucosamine) in neuronal studies?

- Methodological Answer : Develop liposomal encapsulation or PEGylated nanoparticles to enhance blood-brain barrier penetration. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 3 months) and uptake using fluorescent tagging (e.g., FITC-labeled derivatives) in BBB models (e.g., hCMEC/D3 cell monolayers) .

Q. How does thiamine monophosphate bis(glucosamine) interact with mitochondrial dysfunction in metabolic syndrome research?

- Methodological Answer : Utilize Seahorse extracellular flux analysis to measure oxygen consumption rates (OCR) in adipocytes or myocytes treated with the compound. Correlate with mitochondrial membrane potential assays (JC-1 dye) and ROS quantification (DCFH-DA). Compare results to benfotiamine, which lacks glucosamine moieties and shows limited efficacy in diabetic models .

Data Contradiction Analysis

Q. Why do some studies report negligible effects of thiamine monophosphate derivatives on glucose metabolism, while others show significant modulation?

- Methodological Answer : Discrepancies may arise from variations in dosing (e.g., high vs. low doses), route of administration (oral vs. intraperitoneal), or model systems (e.g., lean vs. obese rodents). Perform dose-response studies with pharmacokinetic profiling (plasma TMP levels via LC-MS) and control for dietary thiamine intake. Cross-validate findings using genetic models (e.g., thiamine transporter knockouts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.